Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with various functional groups, including a tert-butylphenyl group and a methylbutanoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the methylbutanoyl amide: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents.
Amide-containing compounds: These compounds have similar amide functional groups but may have different aromatic or aliphatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-(3-methylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H29NO3S/c1-7-26-21(25)19-17(13-27-20(19)23-18(24)12-14(2)3)15-8-10-16(11-9-15)22(4,5)6/h8-11,13-14H,7,12H2,1-6H3,(H,23,24) |
InChI Key |
XGGMONPRGPCGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
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